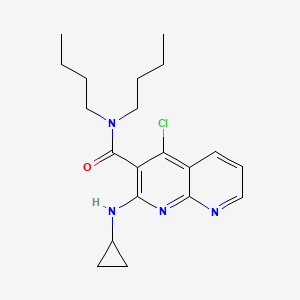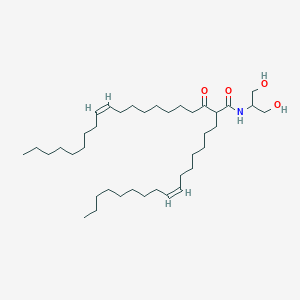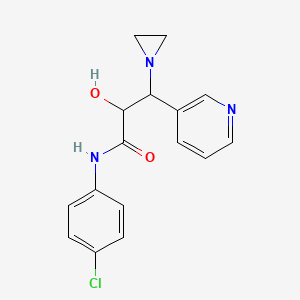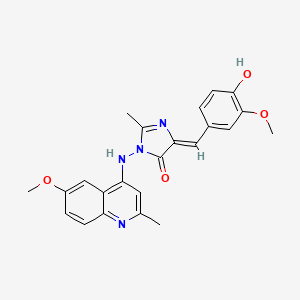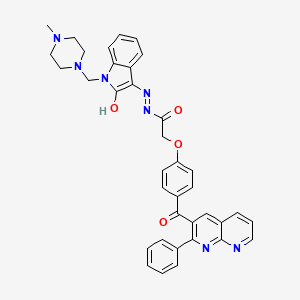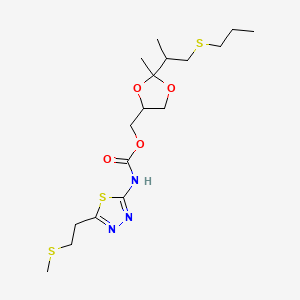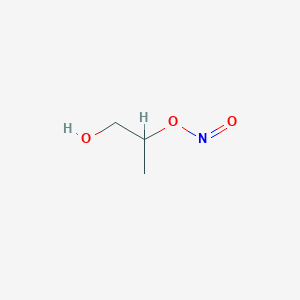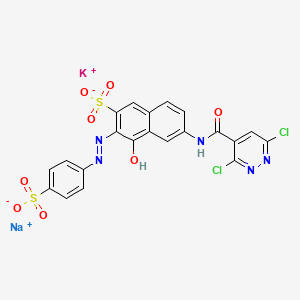
6-(((3,6-Dichloropyridazin-4-yl)carbonyl)amino)-4-hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((3,6-Dichloropyridazin-4-yl)carbonyl)amino)-4-hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt is a complex organic compound. It is characterized by its unique structure, which includes a dichloropyridazinyl group, a sulphonated naphthalene ring, and an azo linkage. This compound is often used in various scientific and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the dichloropyridazinyl group: This can be achieved through chlorination reactions.
Azo coupling reaction: The azo linkage is formed by coupling a diazonium salt with a phenolic compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors.
Continuous processing: Where the reactions are carried out in a continuous flow system to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group.
Reduction: The azo linkage can be reduced to form amines.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Catalysts: Metal catalysts like palladium or platinum may be used in some reactions.
Major Products Formed
Oxidation products: Quinones or other oxidized derivatives.
Reduction products: Amines or other reduced derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in staining or labeling techniques.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example:
In biological systems: It may interact with proteins or nucleic acids through its azo linkage and sulphonate groups.
In chemical reactions: It may act as a catalyst or reactant, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Azo dyes: Compounds with similar azo linkages and aromatic structures.
Sulphonated aromatic compounds: Compounds with similar sulphonate groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its dichloropyridazinyl group, in particular, may provide unique reactivity compared to other similar compounds.
Properties
CAS No. |
94021-12-2 |
|---|---|
Molecular Formula |
C21H11Cl2KN5NaO8S2 |
Molecular Weight |
658.5 g/mol |
IUPAC Name |
potassium;sodium;6-[(3,6-dichloropyridazine-4-carbonyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H13Cl2N5O8S2.K.Na/c22-17-9-15(20(23)28-26-17)21(30)24-12-2-1-10-7-16(38(34,35)36)18(19(29)14(10)8-12)27-25-11-3-5-13(6-4-11)37(31,32)33;;/h1-9,29H,(H,24,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
OLILLLMAJFQEFU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=CC(=CC3=C2O)NC(=O)C4=CC(=NN=C4Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


